
4,4'-Bis(phosphonomethyl)biphenyl
Descripción general
Descripción
“4,4’-Bis(phosphonomethyl)biphenyl” is a chemical compound with the molecular formula C14H16O6P2 . It is a type of phosphonic acid, which are widely used in medicine, agriculture, industry, and research.
Molecular Structure Analysis
The molecule consists of 14 Carbon atoms, 16 Hydrogen atoms, 6 Oxygen atoms, and 2 Phosphorous atoms . It contains a total of 51 bonds, including 27 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 phosphonates .
Aplicaciones Científicas De Investigación
Ultralong Room Temperature Phosphorescence
This compound is part of a new family of halogen-free organic luminescent derivatives in amorphous matrices . These derivatives display both conventional fluorescence and phosphorescence . Hydrogen bonding between the newly developed emitters and an ethylene-vinyl alcohol copolymer (Exceval) matrix, which efficiently suppresses vibrational dissipation, enables bright long-lived phosphorescence with lifetimes up to 2.6 s at around 480 nm .
Synthesis of Vinylene-Linked Two-Dimensional Conjugated Polymers
“4,4’-Bis(phosphonomethyl)biphenyl” is used in the synthesis of vinylene-linked two-dimensional conjugated polymers via the Horner–Wadsworth–Emmons (HWE) reaction . Density functional theory (DFT) simulations unveil the crucial role of the initial reversible C-C single bond formation in the synthesis of crystalline 2D CPs .
Organic Optoelectronics
The compound is used in the development of organic optoelectronics . The vinylene-linked 2D CPs produced using the HWE reaction have superior conjugation properties compared to those of cyano-vinylene-linked 2D-CN-PPQV1 produced by the Knoevenagel reaction and imine-linked 2D COF analog (2D-C=N-PPQV1) .
Organic Field-Effect Transistors (OFETs)
The compound is used in the development of OFETs . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for OFETs, such as an ideal band structure for superior charge carrier mobility .
Organic Light-Emitting Diodes (OLEDs)
“4,4’-Bis(phosphonomethyl)biphenyl” is used in the development of OLEDs . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for OLEDs, such as tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps .
Energy Storage and Conversion
The compound is used in the development of energy storage and conversion devices . The 2D CPs with fully sp2-carbon-linked backbones offer highly desirable properties for these devices, such as defect tolerance enabled by increased dimensionality in comparison to that of linear conjugated polymers .
Propiedades
IUPAC Name |
[4-[4-(phosphonomethyl)phenyl]phenyl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6P2/c15-21(16,17)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-22(18,19)20/h1-8H,9-10H2,(H2,15,16,17)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVGRAJTEPVPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C2=CC=C(C=C2)CP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(Phosphonomethyl)phenyl]phenyl]methylphosphonic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
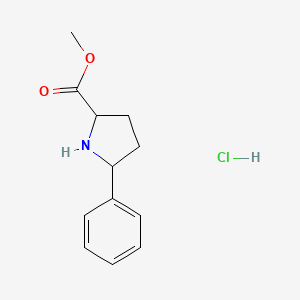
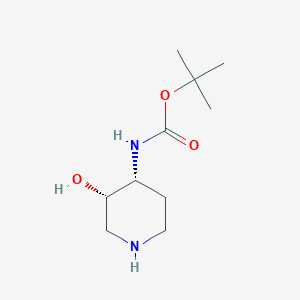
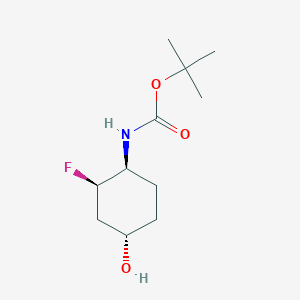
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)
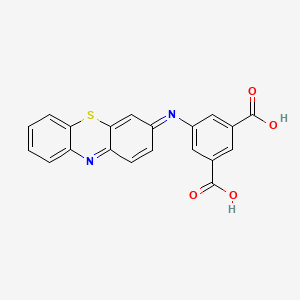
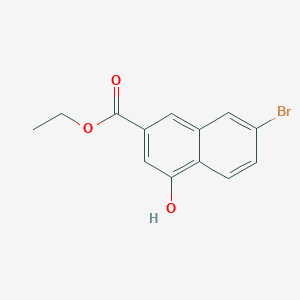
acetate](/img/structure/B3110236.png)
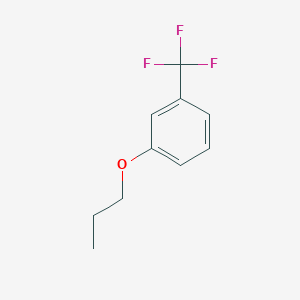

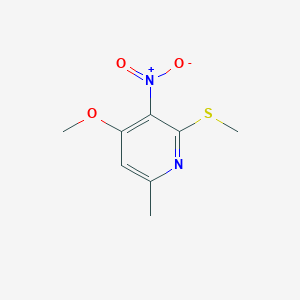
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B3110257.png)
![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)
